3-Methoxyphenethyl bromide 3-Methoxyphenethyl bromide
Brand Name: Vulcanchem
CAS No.: 2146-61-4
VCID: VC1966376
InChI: InChI=1S/C9H11BrO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6H2,1H3
SMILES: COC1=CC=CC(=C1)CCBr
Molecular Formula: C9H11BrO
Molecular Weight: 215.09 g/mol

3-Methoxyphenethyl bromide

CAS No.: 2146-61-4

Cat. No.: VC1966376

Molecular Formula: C9H11BrO

Molecular Weight: 215.09 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxyphenethyl bromide - 2146-61-4

Specification

CAS No. 2146-61-4
Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
IUPAC Name 1-(2-bromoethyl)-3-methoxybenzene
Standard InChI InChI=1S/C9H11BrO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6H2,1H3
Standard InChI Key LQDHVNHVHAYANB-UHFFFAOYSA-N
SMILES COC1=CC=CC(=C1)CCBr
Canonical SMILES COC1=CC=CC(=C1)CCBr

Introduction

Chemical Identity and Structure

3-Methoxyphenethyl bromide (CAS: 2146-61-4) is an aromatic organic compound characterized by a bromine atom attached to an ethyl group, which is further connected to a methoxy-substituted benzene ring . Also known as 1-(2-bromoethyl)-3-methoxybenzene or 3-(2-bromoethyl)anisole, this compound has the molecular formula C9H11BrO and a molecular weight of 215.09 g/mol .

The structure features a benzene ring with a methoxy group (-OCH3) at the meta position (position 3) and a bromoethyl chain (-CH2CH2Br) attached to the ring. The methoxy substituent influences the electronic distribution within the aromatic system, while the bromoethyl group provides a reactive site for various transformations .

Physical and Chemical Properties

3-Methoxyphenethyl bromide typically appears as a colorless to pale yellow liquid with the following properties:

PropertyValueReference
Molecular FormulaC9H11BrO
Molecular Weight215.09 g/mol
Physical StateColorless to pale yellow liquid
SolubilitySoluble in organic solvents
SMILES NotationCOC1=CC=CC(=C1)CCBr
InChIInChI=1S/C9H11BrO/c1-11-9-4-2-3-8(7-9)5-6-10/h2-4,7H,5-6H2,1H3

The compound's structure enables it to participate in various chemical reactions, with the bromine atom serving as an excellent leaving group for substitution reactions .

Synthesis Methods

Laboratory Synthesis

3-Methoxyphenethyl bromide can be synthesized through several methods, with the most common being the bromination of 3-methoxyphenethyl alcohol. The process typically involves the following steps:

  • Dissolution of 3-methoxyphenethyl alcohol in an organic solvent (commonly dichloromethane)

  • Addition of a brominating agent, usually phosphorus tribromide (PBr3), at controlled low temperature

  • Reaction at room temperature until completion

  • Quenching with water followed by extraction of the organic layer

  • Purification through distillation or recrystallization

The reaction proceeds via a nucleophilic substitution mechanism where the hydroxyl group is replaced by bromine. The reported typical yield is in the range of 95-97% purity .

Industrial Production Methods

For larger-scale production, the synthesis of 3-methoxyphenethyl bromide employs similar chemistry but utilizes:

  • Large-scale reactors for increased volumes

  • Automated systems for precise reaction control

  • Continuous flow processes to enhance efficiency and yield

  • Advanced purification techniques such as column chromatography and crystallization

Recent advances in continuous flow chemistry have demonstrated significant improvements in yield and reaction time for similar compounds, suggesting potential applications for 3-methoxyphenethyl bromide synthesis .

Chemical Reactivity Profile

The reactivity of 3-methoxyphenethyl bromide is primarily governed by the bromine atom, which serves as an excellent leaving group, and the methoxy-substituted aromatic ring, which influences electronic distribution.

Nucleophilic Substitution Reactions

3-Methoxyphenethyl bromide readily undergoes nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles:

  • Azide Formation: Reaction with sodium azide yields 3-methoxyphenethyl azide with reported 52% isolated yield

  • Amine Formation: Conversion to corresponding amines via substitution followed by reduction

  • Ether Formation: Reaction with alkoxides to form ethers

  • Thioether Formation: Reaction with thiols to form thioethers

Elimination Reactions

Under basic conditions, 3-methoxyphenethyl bromide can undergo elimination reactions to form styrene derivatives. This typically occurs with strong bases such as potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO).

Oxidation Reactions

The methoxy group in 3-methoxyphenethyl bromide can be subjected to oxidation to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide under appropriate conditions.

Metal-Catalyzed Coupling Reactions

The compound can participate in various metal-catalyzed coupling reactions, serving as an electrophilic partner for carbon-carbon bond formation.

Applications in Scientific Research

Pharmaceutical Synthesis

3-Methoxyphenethyl bromide serves as a valuable intermediate in the synthesis of various pharmaceutical compounds, particularly those with neurological or cardiovascular activities. Its structural similarity to phenethylamine derivatives makes it useful in synthesizing compounds that target the central nervous system.

Structure-Activity Relationship Studies

In structure-activity relationship (SAR) studies, compounds derived from 3-methoxyphenethyl bromide have been evaluated as potential inhibitors of various biological targets:

  • Neurotransmitter Modulation: Derivatives have shown activity at neurotransmitter receptors, potentially influencing mood or cognitive functions

  • Cardiovascular Effects: Research has demonstrated that certain derivatives exhibit bradycardic effects comparable to established cardiovascular drugs like mibefradil

  • Sigma Receptor Interactions: Structurally similar compounds interact with sigma receptors, which are implicated in neurological processes and cancer therapy

Antimalarial Research

Research has explored the use of phenethylamine derivatives, including those synthesized from 3-methoxyphenethyl bromide, as potential antimalarial agents. Studies have highlighted modifications that improve solubility and potency against malaria parasites.

Advanced Pharmaceutical Applications

Recent investigations involving 3-methoxyphenethyl derivatives have shown promising results in the development of sphingosine-1-phosphate (S1P) receptor modulators. In one study, compounds containing 3-methoxyphenethyl groups demonstrated favorable effects on lymphocyte reduction and showed improvement in cardiomyocyte assays, indicating potential applications in immune system modulation .

AssayCompound with 3-Methoxyphenethyl GroupReference CompoundReference
Lymphocyte Reduction69%Standard
Cardiomyocyte Beating Rate Reduction at 10 nM27%>30%

Spectroscopic Characteristics

Mass Spectrometry Data

The mass spectrometric analysis of 3-methoxyphenethyl bromide provides valuable data for identification and characterization. The predicted collision cross-section data for various adducts has been reported:

Adductm/zPredicted CCS (Ų)
[M+H]+215.00661137.4
[M+Na]+236.98855141.7
[M+NH4]+232.03315143.2
[M+K]+252.96249140.6
[M-H]-212.99205138.7
[M+Na-2H]-234.97400142.1
[M]+213.99878137.3
[M]-213.99988137.3

This data, derived from collision cross-section predictions, provides valuable reference points for mass spectrometric analysis of the compound .

ParameterClassificationReference
GHS SymbolsGHS05, GHS07
Signal WordDanger
Hazard StatementsH302 (Harmful if swallowed)
H314 (Causes severe skin burns and eye damage)
Precautionary StatementsP280, P301+P312+P330, P301+P330+P331, P303+P361+P353, P305+P351+P338
Hazard CodesC (Corrosive)
Risk Statements22-34-52/53
Safety Statements26-36/37/39-45

Comparison with Related Compounds

Structural Analogs

Several structural analogs of 3-methoxyphenethyl bromide exist, differing in the position of the methoxy group or the nature of the substituent:

CompoundStructural DifferenceReactivity Comparison
2-Methoxyphenethyl bromideMethoxy at ortho positionDifferent electronic effects due to proximity of methoxy to side chain
4-Methoxyphenethyl bromideMethoxy at para positionEnhanced electron donation to aromatic ring through resonance
3-Methylphenethyl bromideMethyl instead of methoxyLess electronegative; different electronic and steric properties

These structural variations result in different electronic distributions within the aromatic system, leading to altered reactivity patterns in various chemical transformations.

Functional Derivatives

The bromine functionality in 3-methoxyphenethyl bromide enables conversion to various derivatives:

  • 3-Methoxyphenethyl azide: Formed by reaction with sodium azide; serves as an intermediate for triazole formation via click chemistry

  • 3-Methoxyphenethylamine: Derived through reduction of the azide; useful for amide and carbamate synthesis

  • 3-Methoxystyrene: Formed through elimination reactions; used in polymerization and cross-coupling reactions

Recent Research Developments

Novel Synthetic Approaches

Recent advances in synthetic methodology have improved the efficiency of reactions involving compounds like 3-methoxyphenethyl bromide:

  • Continuous Flow Processing: Research has demonstrated the application of continuous flow processes for similar compounds, achieving higher yields (84% vs. 50% in batch processes) and shorter reaction times

  • Sustainable Reduction Methods: Organophosphorus-catalyzed Staudinger reduction has been applied to convert 3-methoxyphenethyl azide to the corresponding amine, providing a more environmentally friendly approach

Radiochemistry Applications

The bromide functionality makes 3-methoxyphenethyl bromide a potential precursor for radiolabeling applications:

  • PET Imaging Agents: Similar compounds have been used in the synthesis of positron emission tomography (PET) imaging agents, such as [18F]fluoromethoxy-substituted phenethyl derivatives for sigma receptor imaging

  • Bromine-76 Labeled Compounds: The synthesis techniques involving oxidative bromodestannylation used for preparing bromine-76 labeled compounds could potentially be adapted for phenethyl derivatives

Pharmaceutical Development

Recent pharmaceutical research has explored the use of compounds derived from 3-methoxyphenethyl bromide in novel drug candidates:

  • S1P Receptor Modulators: Compounds containing 3-methoxyphenethyl groups have shown promise as sphingosine-1-phosphate receptor modulators, with potential applications in treating conditions like multiple sclerosis and autoimmune disorders

  • Novel Pyranopyridine Derivatives: Structure-activity relationship studies of pyranopyridine series have incorporated phenethyl derivatives, including methoxy-substituted variants, as important structural elements in developing new pharmaceutical agents

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